ethyl 2-{[2-(methylthio)benzoyl]amino}benzoate
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Overview
Description
Ethyl 2-{[2-(methylthio)benzoyl]amino}benzoate is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl ester group, a benzoyl group, and a methylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[2-(methylthio)benzoyl]amino}benzoate typically involves a multi-step process:
Formation of the Benzoyl Intermediate: The initial step involves the acylation of 2-aminobenzoic acid with 2-(methylthio)benzoyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 2-{[2-(methylthio)benzoyl]amino}benzoic acid.
Esterification: The intermediate is then esterified using ethanol and a catalytic amount of sulfuric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(methylthio)benzoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Amide or ether derivatives.
Scientific Research Applications
Ethyl 2-{[2-(methylthio)benzoyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism by which ethyl 2-{[2-(methylthio)benzoyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. The benzoyl and methylthio groups can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Ethyl 2-{[2-(methylthio)benzoyl]amino}benzoate can be compared with similar compounds such as:
Ethyl 2-benzoylaminobenzoate: Lacks the methylthio group, which may result in different biological activity and chemical reactivity.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, potentially affecting its solubility and reactivity.
The presence of the methylthio group in this compound makes it unique, as this group can participate in additional chemical reactions and interactions, enhancing its versatility in various applications.
Properties
IUPAC Name |
ethyl 2-[(2-methylsulfanylbenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c1-3-21-17(20)12-8-4-6-10-14(12)18-16(19)13-9-5-7-11-15(13)22-2/h4-11H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBAFEGBUNWQIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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